NCGC00249987 is a small molecule compound identified as an allosteric inhibitor of the Eya2 phosphatase, which is part of the Eyes Absent family of protein phosphatases. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in targeting specific pathways involved in tumor progression and metastasis.
The compound was initially developed by the National Center for Advancing Translational Sciences (NCATS) and has been characterized through various studies, including those published in scientific journals and databases such as PubChem and MedchemExpress. Its chemical structure and properties have been extensively documented, facilitating further research into its applications.
NCGC00249987 belongs to the class of organic compounds known as phosphatase inhibitors. It specifically targets the Eya2 protein, which plays a significant role in cellular signaling pathways related to cancer cell proliferation and invasion. This classification places NCGC00249987 among compounds that are being investigated for their ability to modulate enzyme activity in therapeutic contexts.
The synthesis of NCGC00249987 involves a multi-step process that begins with the formation of its core structure followed by the introduction of various functional groups.
NCGC00249987 can participate in various chemical reactions:
The mechanism of action for NCGC00249987 primarily involves its inhibition of Eya2 phosphatase activity. By binding allosterically to this enzyme, NCGC00249987 alters its conformation, reducing its ability to dephosphorylate target substrates.
NCGC00249987 is primarily used in scientific research focused on cancer biology. Its applications include:
EYA2 exhibits paradoxical functions across cancer types, acting as either an oncogene or tumor suppressor depending on cellular context. In glioblastoma multiforme (GBM), EYA2 is preferentially expressed in glioblastoma stem cells (GSCs), where it localizes to centrosomes and ensures mitotic spindle integrity. Genetic or pharmacological inhibition of EYA2 induces mitotic catastrophe, cell cycle arrest, and loss of self-renewal capacity in GSCs, significantly prolonging survival in preclinical models [1] [4]. Similarly, in breast cancer, EYA2 partners with SIX1 to drive epithelial-mesenchymal transition (EMT) and metastatic progression by activating transforming growth factor-beta (TGF-β) signaling. Knocking down EYA2 reverses SIX1-mediated TGF-β upregulation, suppresses cancer stem cell properties, and inhibits metastasis [2].
Conversely, hepatocellular carcinoma (HCC) exhibits frequent somatic EYA2 mutations (e.g., A510E) and epigenetic silencing. Restoring wild-type EYA2 expression in HCC models suppresses tumor growth and metastasis by enhancing the suppressor of cytokine signaling 3 (SOCS3)-mediated inhibition of JAK/STAT signaling. Clinically, low EYA2 expression correlates with advanced tumor stage and poor survival in HCC patients [6]. This tissue-specific duality underscores the need for precise patient stratification when targeting EYA2.
Table 1: Context-Dependent Roles of EYA2 in Human Cancers
Cancer Type | EYA2 Function | Key Mechanisms | Clinical Relevance |
---|---|---|---|
Glioblastoma | Oncogene | Centrosomal localization; Mitotic spindle assembly; GSC self-renewal | High EYA2 predicts poor prognosis |
Breast Cancer | Oncogene | SIX1-dependent TGF-β activation; EMT induction; CSC expansion | Co-expression with SIX1 correlates with metastasis |
Hepatocellular Carcinoma | Tumor Suppressor | SOCS3-mediated JAK/STAT inhibition; Promotion of DNA repair | Low EYA2 correlates with advanced stage and poor survival |
Lung Cancer | Oncogene | Cytoplasmic phosphatase activity promoting cell motility | Overexpression linked to invasion |
EYA2’s C-terminal tyrosine phosphatase domain governs two critical cancer-promoting processes: DNA damage response (DDR) evasion and cytoskeletal remodeling. Following genotoxic stress, EYA2 dephosphorylates the C-terminal tyrosine residue (Y142) of histone H2AX, a variant critical for DDR signaling. Dephosphorylation of H2AX-Y142 promotes the phosphorylation of serine 139 (γH2AX), facilitating the recruitment of DNA repair complexes like MDC1 and 53BP1 to double-strand breaks. This activity enables cancer cells to efficiently repair therapy-induced DNA damage, contributing to treatment resistance [9] [10].
Beyond nuclear functions, cytoplasmic EYA2 phosphatase activity drives metastatic dissemination. In breast and lung cancer models, EYA2 dephosphorylates cytoskeletal regulators such as β-catenin and focal adhesion kinases, enhancing cell motility and invasion [2] [10]. Mass spectrometry studies identified over 50 potential EYA2 substrates involved in DDR and adhesion pathways, highlighting its multifaceted role in malignancy. Inhibition of EYA2 phosphatase activity with NCGC00249987 disrupts these processes, sensitizing cancer cells to radiation and reducing metastatic capacity in vivo [4].
Table 2: Key Substrates of EYA2 Tyrosine Phosphatase Activity in Cancer
Substrate | Biological Process | Consequence of Dephosphorylation |
---|---|---|
H2AX (Y142) | DNA Damage Response | Promotes γH2AX formation and repair complex assembly |
β-Catenin | Cell Adhesion/Motility | Alters cytoskeletal dynamics; enhances invasion |
Focal Adhesion Kinase | Cell Migration | Regulates focal adhesion turnover |
STAT3 | Inflammatory Signaling | Modulates cytokine-driven proliferation |
Conventional phosphatase inhibitors often lack specificity due to conserved active sites across enzyme families. EYA2’s unique structural features—including a shallow substrate-binding pocket and an aspartate-based catalytic mechanism—enable the design of highly selective allosteric inhibitors. NCGC00249987 binds outside the catalytic center, inducing conformational changes that disrupt substrate access without affecting EYA2’s transcriptional functions [10]. This selectivity is critical because complete EYA2 ablation may impair physiological roles in normal tissues (e.g., innate immunity, development).
The therapeutic index of NCGC00249987 is further enhanced by cancer-specific dependencies. Glioblastoma stem cells exhibit 5-fold higher EYA2 expression than differentiated tumor cells or normal neural stem cells due to BRD4-dependent enhancer activation [4]. Similarly, breast cancers co-expressing SIX1 and EYA2 rely on this complex for TGF-β-driven metastasis [2]. NCGC00249987 exploits this dependency, demonstrating potent growth inhibition in EYA2-high tumors while sparing EYA2-low normal cells. Preclinical studies confirm that NCGC00249987 phenocopies genetic EYA2 knockdown, inducing mitotic defects in GSCs and suppressing TGF-β signaling in mammary carcinoma models without overt toxicity [1] [4].
Structural optimization of NCGC00249987 has focused on improving blood-brain barrier penetration for CNS malignancies and oral bioavailability for peripheral tumors. Co-crystallography studies reveal key hydrogen bonds with EYA2 residues Arg379 and Asp413, which stabilize the inhibitor-enzyme complex [10]. These insights guide derivative synthesis aimed at enhancing potency against oncogenic EYA2 complexes while preserving inactivity toward structurally related phosphatases like PP2A or PTP1B.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1